molecular formula C4H7NaO3 B12054835 sodium;(3R)-3-hydroxy(2,4-13C2)butanoate

sodium;(3R)-3-hydroxy(2,4-13C2)butanoate

Cat. No.: B12054835
M. Wt: 128.07 g/mol
InChI Key: NBPUSGBJDWCHKC-WGJKDMNVSA-M
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Description

Sodium;(3R)-3-hydroxy(2,4-13C2)butanoate is a stable isotope-labeled compound, specifically a sodium salt of ®-3-hydroxybutyric acid. This compound is often used in research due to its isotopic labeling, which allows for detailed metabolic studies and tracing experiments. The isotopic labels, carbon-13 at positions 2 and 4, make it particularly useful in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium;(3R)-3-hydroxy(2,4-13C2)butanoate typically involves the isotopic labeling of the precursor molecules. One common method is the fermentation of isotopically labeled glucose by specific strains of bacteria that produce ®-3-hydroxybutyric acid. The labeled acid is then neutralized with sodium hydroxide to form the sodium salt.

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The fermentation process is optimized for higher yields, and the purification steps are scaled up. The isotopically labeled glucose is often produced through chemical synthesis or extraction from labeled carbon dioxide.

Types of Reactions:

    Oxidation: this compound can undergo oxidation to form acetoacetate.

    Reduction: It can be reduced back to its corresponding alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Various reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products:

    Oxidation: Acetoacetate

    Reduction: ®-1,3-butanediol

    Substitution: Depending on the substituent, products can vary widely.

Scientific Research Applications

Sodium;(3R)-3-hydroxy(2,4-13C2)butanoate is widely used in scientific research due to its isotopic labeling. Some applications include:

    Chemistry: Used in NMR spectroscopy to study metabolic pathways and reaction mechanisms.

    Biology: Employed in metabolic tracing experiments to understand cellular processes.

    Medicine: Investigated for its potential therapeutic effects in conditions like epilepsy and neurodegenerative diseases.

    Industry: Utilized in the production of biodegradable plastics and as a precursor for various chemical syntheses.

Mechanism of Action

The compound exerts its effects primarily through its role in metabolic pathways. It is converted to acetoacetate, which then enters the citric acid cycle. This process is crucial for energy production in cells. The isotopic labels allow researchers to trace the metabolic fate of the compound and understand its role in various biochemical processes.

Comparison with Similar Compounds

  • Sodium;(3R)-3-hydroxybutanoate
  • Sodium;(3R)-3-hydroxy(1,2-13C2)butanoate
  • Sodium;(3R)-3-hydroxy(1,3-13C2)butanoate

Comparison: Sodium;(3R)-3-hydroxy(2,4-13C2)butanoate is unique due to its specific isotopic labeling at positions 2 and 4

Properties

Molecular Formula

C4H7NaO3

Molecular Weight

128.07 g/mol

IUPAC Name

sodium;(3R)-3-hydroxy(2,4-13C2)butanoate

InChI

InChI=1S/C4H8O3.Na/c1-3(5)2-4(6)7;/h3,5H,2H2,1H3,(H,6,7);/q;+1/p-1/t3-;/m1./s1/i1+1,2+1;

InChI Key

NBPUSGBJDWCHKC-WGJKDMNVSA-M

Isomeric SMILES

[13CH3][C@H]([13CH2]C(=O)[O-])O.[Na+]

Canonical SMILES

CC(CC(=O)[O-])O.[Na+]

Origin of Product

United States

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